Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate
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Overview
Description
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-8-methoxy-3-methylquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methoxy-3-methylquinoline: Lacks the carboxylate group, which may affect its reactivity and biological activity.
8-chloro-2-methylquinoline: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-7-4-8-5-9(13(16)18-3)6-10(17-2)11(8)15-12(7)14/h4-6H,1-3H3 |
InChI Key |
YZZCBGONEVVBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1Cl)OC)C(=O)OC |
Origin of Product |
United States |
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